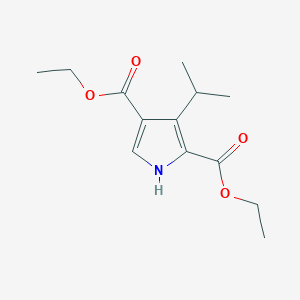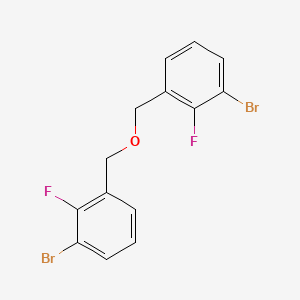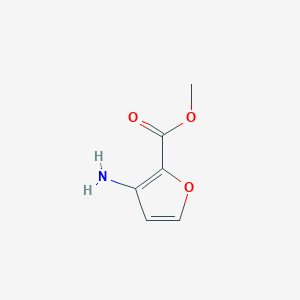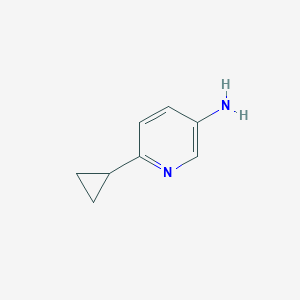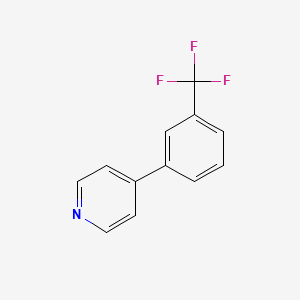
4-(3-(Trifluorometil)fenil)piridina
Descripción general
Descripción
4-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group at the para position of the phenyl ring. This compound is of significant interest due to the unique properties conferred by the trifluoromethyl group, which include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
4-(3-(Trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Trifluoromethylpyridine derivatives, which include 4-(3-(trifluoromethyl)phenyl)pyridine, are known to be key structural ingredients in active agrochemical and pharmaceutical compounds .
Mode of Action
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives play a fundamental role as key structural ingredients in the development of many agrochemical and pharmaceutical compounds .
Result of Action
It is known that trifluoromethylpyridine derivatives, which include 4-(3-(trifluoromethyl)phenyl)pyridine, have been found to exhibit numerous pharmacological activities .
Análisis Bioquímico
Biochemical Properties
4-(3-(Trifluoromethyl)phenyl)pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their function and activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating metabolic pathways and cellular processes . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, contributing to its efficacy in biochemical applications .
Cellular Effects
The effects of 4-(3-(Trifluoromethyl)phenyl)pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to alterations in cellular responses and functions . Additionally, 4-(3-(Trifluoromethyl)phenyl)pyridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells .
Molecular Mechanism
At the molecular level, 4-(3-(Trifluoromethyl)phenyl)pyridine exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, facilitating enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Trifluoromethyl)phenyl)pyridine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 4-(3-(Trifluoromethyl)phenyl)pyridine can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of 4-(3-(Trifluoromethyl)phenyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.
Metabolic Pathways
4-(3-(Trifluoromethyl)phenyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activities . For example, it can inhibit key enzymes in specific pathways, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4-(3-(Trifluoromethyl)phenyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . The transport and distribution mechanisms are crucial for the compound’s efficacy in various applications.
Subcellular Localization
The subcellular localization of 4-(3-(Trifluoromethyl)phenyl)pyridine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-(Trifluoromethyl)phenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-(trifluoromethyl)phenylboronic acid can be coupled with 4-bromopyridine under mild conditions to yield the desired product .
Another method involves the direct trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .
Industrial Production Methods
Industrial production of 4-(3-(Trifluoromethyl)phenyl)pyridine typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and advanced catalytic systems .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the phenyl ring, resulting in different chemical properties and applications.
3-(Trifluoromethyl)phenyl)pyridine: The trifluoromethyl group is positioned differently, leading to variations in reactivity and biological activity.
4-(4-(Trifluoromethyl)phenyl)pyridine: Another positional isomer with distinct properties and uses.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance its stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in pharmaceutical and agrochemical research .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHMMVSNKGFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673526 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-98-2 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-(3-(Trifluoromethyl)phenyl)pyridine in the synthesis of polybenzimidazopyrrolones?
A: 4-(3-(Trifluoromethyl)phenyl)pyridine serves as a key building block in synthesizing novel polybenzimidazopyrrolones (PPys) []. Its incorporation into the polymer backbone introduces desirable properties. Specifically, the presence of the trifluoromethyl (-CF3) group and the rigid aromatic structure contribute to enhanced thermal stability and alkaline hydrolysis resistance in the resulting PPys [].
Q2: How does the structure of the resulting PPys contribute to their reported properties?
A: The PPys derived from 4-(3-(Trifluoromethyl)phenyl)pyridine exhibit a semi-ladder structure and a high degree of aromatic conjugation []. This unique architecture is responsible for their exceptional thermal stability, with decomposition temperatures exceeding 500°C []. Furthermore, the hydrophobic nature of the -CF3 group and the inherent chemical stability of the aromatic system contribute to the remarkable resistance of these PPys to alkaline degradation, even after prolonged exposure to strong alkaline solutions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


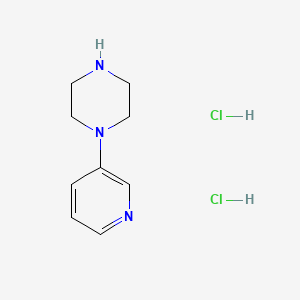
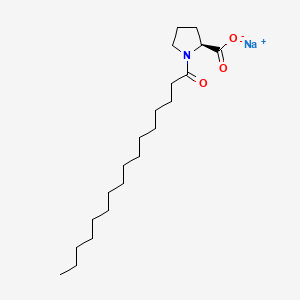


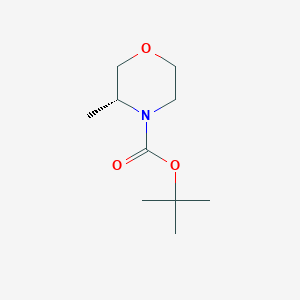
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
